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Compound of Interest

Compound Name: (R)-BoroPhg(+)-Pinanediol-HCl

CAS No.: 476334-31-3

Cat. No.: B1506422

Get Quote

Status: Custom Synthesis / High-Value Intermediate Application: Serine Protease Inhibitors,

Proteasome Inhibitors, Boronic Acid Peptidomimetics

Part 1: Executive Summary & Chemical Identity
The Core Challenge: Unlike its ubiquitous counterparts (R)-BoroLeu (Bortezomib intermediate)

and (R)-BoroPhe, the Phenylglycine analog (R)-BoroPhg(+)-Pinanediol-HCl is rarely a stock

catalog item. It represents a "privileged structure" in medicinal chemistry, often used to probe

the S1 pocket of serine proteases where a direct phenyl-to-alpha-carbon attachment is

required for steric constraint or pi-stacking interactions.

Chemical Identity Verification: Researchers frequently conflate BoroPhg with BoroPhe.

Verification of the chemical structure is critical before sourcing.
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Feature (R)-BoroPhg (Target)
(R)-BoroPhe (Common
Analog)

Amino Acid Parent Phenylglycine (Phg) Phenylalanine (Phe)

Side Chain
Phenyl group directly on

-carbon

Benzyl group (Phenyl +

Methylene spacer)

Formula (Free Base)

Structural Motif -Aminobenzylboronate -Amino-2-phenylethylboronate

Commercial Status
Custom Synthesis / Made-to-

Order
In Stock (Commodity)

IUPAC Name: (R)-[Amino(phenyl)methyl]boronic acid (+)-pinanediol ester hydrochloride Note:

The (+)-pinanediol directing group is derived from (1S, 2S, 3R, 5S)-(+)-pinanediol.

Part 2: Commercial Supply Chain & Sourcing
Strategy
Due to the instability of

-aminoboronic acids in their free form and the niche application of the Phg analog, this
compound is almost exclusively available via Custom Synthesis (CRO) or specialized boron
catalogs.

Validated Suppliers (Specialized Boron Chemistry)
Do not rely on general aggregators. Sourcing should be directed to CROs with demonstrated

expertise in Matteson Asymmetric Homologation.

Boron Molecular (Australia/USA): High expertise in boronic ester synthesis. Likely to have

the precursor (Phenylboronic acid pinanediol ester) in stock to initiate rapid custom

synthesis.

Combi-Blocks (USA): Frequently stocks the "Phe" and "Leu" variants; capable of rapid

"Make-on-Demand" for the Phg analog.
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Advanced ChemBlocks: Known for stocking boronic acid peptidomimetic building blocks.

Bide Pharmatech (China): Major supplier for boronic acid intermediates; cost-effective for

gram-scale custom orders.

Procurement Specification (RFP)
When requesting quotes, copy-paste the following technical specification to ensure

stereochemical fidelity:

Request for Quote: (R)-BoroPhg-(+)-Pinanediol-HCl Structure:

-Aminobenzylboronic acid (+)-pinanediol ester HCl salt. Stereochemistry: >98% de

(diastereomeric excess) at the

-carbon. Salt Form: Hydrochloride (Critical for stability; free amine is unstable).

Precursor Origin: Must be synthesized via Matteson Homologation from (+)-

Pinanediol to ensure (R)-configuration at the

-center.

Part 3: Technical Synthesis Guide (The "Make"
Option)
If commercial lead times (>4 weeks) are prohibitive, the synthesis of (R)-BoroPhg(+)-
Pinanediol-HCl is a validated, self-checking protocol achievable in a standard organic

chemistry lab.

The Mechanism: Matteson Asymmetric Homologation
The synthesis relies on the substrate-controlled stereoselectivity of (+)-pinanediol.[1] Unlike

BoroPhe (which starts from Benzylboronate), BoroPhg starts from Phenylboronic acid.
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Synthesis Workflow Diagram
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Figure 1: Matteson Homologation pathway for (R)-BoroPhg.[1] The chirality of the pinanediol

group directs the insertion of the dichloromethyl group, and the subsequent displacement by

LiHMDS inverts the center to the desired (R) configuration.

Step-by-Step Protocol
Step 1: Esterification

Reagents: Phenylboronic acid (1.0 eq), (+)-Pinanediol (1.0 eq), Toluene.

Procedure: Reflux with a Dean-Stark trap to remove water.

Checkpoint:

B NMR should show a shift from ~30 ppm (acid) to ~32 ppm (ester).

Why: Pinanediol is the "chiral auxiliary" that will dictate the stereochemistry of the new C-B

bond.

Step 2: Homologation (The Critical Step)
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Reagents: Phenyl-B(Pin) (from Step 1),

(solvent & reagent), LDA (Lithium Diisopropylamide),

(anhydrous).

Procedure:

Cool THF/DCM mixture to -100°C (liquid

/EtOH).

Add LDA dropwise to generate

in situ.

Add Phenyl-B(Pin).[2]

Add

(promotes the migration).

Allow to warm to RT.

Mechanism: The dichloromethyl anion attacks the boron. The phenyl group migrates to the

adjacent carbon, displacing one chloride.

Result:

-chloro-benzylboronate.

Step 3: Stereospecific Displacement

Reagents: LiHMDS (Lithium Hexamethyldisilazide).[1]

Procedure: Add LiHMDS at -78°C to the

-chloro intermediate.

Mechanism: This is an
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reaction.[1] The Nitrogen attacks the

-carbon, displacing the second chloride with inversion of configuration.

Note: If you used (+)-Pinanediol, the migration gives (S)-chloro, and displacement gives (R)-

amino.

Step 4: Salt Formation

Reagents: Anhydrous HCl in Dioxane or Ether.

Procedure: Treat the silylated amine intermediate with HCl. The product precipitates as a

white solid.[3]

Storage: Store at -20°C under Argon.

Part 4: Quality Control & Data Validation
To ensure the integrity of the sourced or synthesized compound, compare analytical data

against these expected values.

NMR Characterization
H NMR (DMSO-d6):

Look for the

-proton (CH-N) around 4.0 - 4.5 ppm. In BoroPhg, this signal is deshielded by the phenyl
ring compared to BoroLeu.

Pinanediol Signals: Distinct methyl singlets (0.8 - 1.3 ppm) and the chiral bicyclic protons.

Aromatic Region: 7.3 - 7.5 ppm (Phenyl group).

B NMR:

Expected shift: ~30-32 ppm (Broad singlet).

Warning: A sharp peak at ~20 ppm indicates hydrolysis (boronic acid formation) or

tetrahedral adduct formation.
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Stability Warning (Self-Validating Check)
-Aminoboronic acids are prone to protodeboronation (loss of the boron group) in basic aqueous
media or high temperatures.

Test: Dissolve a small sample in

. If the

H NMR shows the disappearance of the

-proton signal or the appearance of benzyl amine derivatives, the compound has degraded.

Handling: Always handle as the HCl salt. Neutralize only immediately prior to coupling

reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

